6-bromo-2-cyclohexyl-6H-quinazolin-4-one
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Overview
Description
6-Bromo-2-cyclohexyl-6H-quinazolin-4-one is a heterocyclic compound with the molecular formula C14H15BrN2O and a molecular weight of 307.2 g/mol . It features a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The compound is characterized by the presence of a bromine atom at the 6th position and a cyclohexyl group at the 2nd position of the quinazolinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-cyclohexyl-6H-quinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with cyclohexanone in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is carried out under reflux conditions in an organic solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-cyclohexyl-6H-quinazolin-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinazolinone core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used in the presence of a base like potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-bromo-2-cyclohexyl-6H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis and cell proliferation. This inhibition can lead to the suppression of cancer cell growth and the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-chloro-3-butylquinazolin-4-one: This compound has similar antibacterial properties.
6-(Bromomethyl)-2-methylquinazolin-4-one: Used in anticancer research.
6-Bromo-2-cyclohexylquinazolin-4(3H)-one: A closely related compound with similar applications.
Uniqueness
6-Bromo-2-cyclohexyl-6H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Properties
Molecular Formula |
C14H15BrN2O |
---|---|
Molecular Weight |
307.19 g/mol |
IUPAC Name |
6-bromo-2-cyclohexyl-6H-quinazolin-4-one |
InChI |
InChI=1S/C14H15BrN2O/c15-10-6-7-12-11(8-10)14(18)17-13(16-12)9-4-2-1-3-5-9/h6-10H,1-5H2 |
InChI Key |
GEGMUNHHVKXKHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC(=O)C3=CC(C=CC3=N2)Br |
Origin of Product |
United States |
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